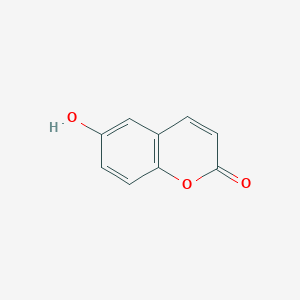

6-Hydroxycoumarin

Descripción general

Descripción

6-Hydroxycoumarin is a coumarin that has anti-inflammatory, anti-pyretic, anti-oxidant, vasodilator, anti-amoebic, anti-bacterial, anti-fungal, bacteriostatic, and antitumor activity .

Synthesis Analysis

Coumarin derivatives were chemically synthesized from 4-hydroxycoumarin . The new coumarin derivatives were confirmed by nuclear magnetic resonance data . A convenient synthesis of 6-hydroxycoumarin was also reported .Molecular Structure Analysis

The electronic, vibrational, and structural properties of 6-Hydroxycoumarin have been studied using ultraviolet absorption and Infrared spectroscopy techniques . Quantum chemical calculations have been performed at DFT/B3LYP level of theory to get the optimized geometry and vibrational frequencies of normal modes .Chemical Reactions Analysis

Chemical activity, molecular orbital energies, band gap, and hyper-polarizability information have been computed from quantum chemical simulations . NBO analysis helped in understanding the stability of the molecule arising from hyper-conjugative interaction and charge delocalization .Physical And Chemical Properties Analysis

6-Hydroxycoumarin has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Aplicaciones Científicas De Investigación

Natural Fluorophore

6-Hydroxycoumarin, like other coumarins, is a natural fluorophore . It plays a key role in the fluorescent labeling of biomolecules, which is crucial in various scientific research fields .

Metal Ion Detection

6-Hydroxycoumarin is used in the detection of metal ions . This is particularly useful in environmental science and industrial applications where monitoring of metal ion concentration is necessary .

Microenvironment Polarity Detection

The compound is also used in detecting microenvironment polarity . This application is important in the study of various biological and chemical reactions .

pH Detection

6-Hydroxycoumarin is used in pH detection . Accurate pH measurement is essential in many scientific research fields, including chemistry, biology, and environmental science .

Fluorescence-Based Studies

Due to its fascinating fluorescence behavior upon excitation with ultraviolet (UV) light, 6-Hydroxycoumarin has wide-ranging applications in fluorescence-based studies .

Cell Tracking Applications

In cell tracking applications, coumarin dyes, including 6-Hydroxycoumarin, are often used to provide contrast . However, they are only recommended for use with highly abundant targets due to their brightness .

Antioxidant Activity

6-Hydroxycoumarin has been studied for its antioxidant activity . However, the presence of two electron-donating amino groups at positions 6 and 8 dramatically decreases the antioxidant effect .

Synthesis of Heterocycles

6-Hydroxycoumarin is used in the synthesis of heterocycles . Heterocycles are very important in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

6-Hydroxycoumarin primarily targets enzymes and receptors involved in inflammation, oxidative stress, and microbial activity. Notably, it inhibits carbonic anhydrase, an enzyme crucial for regulating pH and ion balance in various tissues . Additionally, it interacts with bacterial and fungal cell membranes, contributing to its antimicrobial properties .

Mode of Action

6-Hydroxycoumarin exerts its effects by binding to the active sites of its target enzymes, such as carbonic anhydrase, thereby inhibiting their activity. This inhibition disrupts normal cellular processes, leading to reduced inflammation and oxidative stress . Its antimicrobial action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Inflammatory Pathways: By inhibiting enzymes involved in the inflammatory response, 6-Hydroxycoumarin reduces the production of pro-inflammatory cytokines and mediators .

- Oxidative Stress Pathways: It enhances antioxidant defenses by scavenging free radicals and upregulating antioxidant enzymes .

- Microbial Metabolism: Disruption of microbial cell membranes and inhibition of key metabolic enzymes lead to impaired microbial growth and survival .

Pharmacokinetics

6-Hydroxycoumarin exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract and widely distributed in body tissues. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation, and is excreted via urine . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, 6-Hydroxycoumarin’s inhibition of target enzymes leads to decreased inflammation and oxidative stress. At the cellular level, it promotes cell survival and reduces damage caused by reactive oxygen species (ROS). Its antimicrobial action results in the elimination of pathogenic bacteria and fungi, contributing to its therapeutic potential in treating infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 6-Hydroxycoumarin. For instance, its antioxidant activity may be enhanced in environments with higher oxidative stress. Additionally, the compound’s stability can be affected by storage conditions, with optimal stability observed at lower temperatures and in the absence of light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJXIFQYOPWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209760 | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxycoumarin | |

CAS RN |

6093-68-1 | |

| Record name | 6-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6093-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-hydroxycoumarin on patulin production?

A1: 6-Hydroxycoumarin inhibits the enzyme glucose methanol choline oxidoreductase (GMC oxidoreductase) in Penicillium expansum. This enzyme is a key player in the biosynthesis of patulin, a mycotoxin. By inhibiting GMC oxidoreductase, 6-hydroxycoumarin disrupts the final step in patulin production, effectively reducing its accumulation. []

Q2: How effective is 6-hydroxycoumarin in reducing patulin production compared to other compounds?

A2: In both in vitro and in vivo studies, 6-hydroxycoumarin demonstrated a dose-dependent inhibition of patulin production. At concentrations ranging from 10 µM to 1 mM, it achieved 17-81% inhibition in vitro. In apple models, it reduced patulin production by 60% at 100 µg/wound. This efficacy was comparable to, and in some cases exceeded, that of meticrane, an approved drug. []

Q3: Can 6-hydroxycoumarin be used to control postharvest fungal rots?

A3: Research suggests that 6-hydroxycoumarin has the potential to limit postharvest fungal rots. It has demonstrated effectiveness in reducing patulin production by Penicillium expansum, a fungus known to cause rot in fruits, especially apples. []

Q4: What is the molecular formula and weight of 6-hydroxycoumarin?

A4: The molecular formula of 6-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.

Q5: How is 6-hydroxycoumarin characterized using spectroscopic techniques?

A5: 6-hydroxycoumarin can be characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. [, , ] * Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrations. [, , ] * Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ] * UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, which can be used for identification and quantification. [, ]

Q6: How does the presence of 6-hydroxycoumarin side groups in polystyrene films affect their liquid crystal alignment properties?

A6: Incorporating 6-hydroxycoumarin side groups into polystyrene films influences their liquid crystal (LC) alignment capabilities when treated with photoalignment methods. The molar content of 6-hydroxycoumarin directly impacts the azimuthal anchoring energy of the LC cells. For instance, P6COU80, with a higher molar content, exhibits a significantly higher anchoring energy compared to P6COU25. []

Q7: Is 6-hydroxycoumarin a substrate for the enzyme tyrosinase?

A7: Yes, 6-hydroxycoumarin acts as a weak substrate for mushroom tyrosinase. Interestingly, when 6-hydroxycoumarin or 7-hydroxycoumarin are substrates, the enzyme catalyzes the formation of 6,7-dihydroxycoumarin, suggesting a specific regioselectivity. []

Q8: Have computational methods been used to study the interactions of 6-hydroxycoumarin with biological targets?

A8: Yes, molecular docking studies have been employed to investigate the binding interactions of 6-hydroxycoumarin and its derivatives with enzymes like tyrosinase. These studies provide insights into the potential inhibitory mechanisms of these compounds and guide the design of more potent inhibitors. []

Q9: How does the position of the hydroxyl group on the coumarin ring affect its interaction with tyrosinase?

A9: The position of the hydroxyl group significantly influences the interaction of hydroxycoumarins with tyrosinase:

- Pyrone ring hydroxylation: 3-hydroxycoumarin acts as a potent inhibitor, while 4-hydroxycoumarin shows no inhibition.This structure-activity relationship highlights the importance of the hydroxyl position for tyrosinase interaction. []

Q10: How does modifying 6-hydroxycoumarin with alkoxy groups affect its biological activity?

A10: Introducing alkoxy substituents to the 6-position of 6-hydroxycoumarin can significantly impact its ability to inhibit nitric oxide (NO) production in RAW264 cells. This effect is influenced by the length and structure of the alkoxy chain. For instance, derivatives with longer chains, such as 6-(3-phenylpropoxy)coumarin (6HC-8) and 6-(2-octynyloxy)coumarin (6HC-14), demonstrated enhanced inhibitory effects. []

Q11: Has 6-hydroxycoumarin shown any antitumor activity?

A11: While not explicitly mentioned in these papers, some studies suggest that 6-hydroxycoumarin exhibits antitumor activity. This activity is believed to be related to its ability to inhibit cell growth and induce apoptosis in specific cancer cell lines. Further research is needed to fully elucidate its antitumor potential and mechanisms of action.

Q12: How can researchers quantify 6-hydroxycoumarin in plant extracts?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) or mass spectrometry (MS), is widely used to quantify 6-hydroxycoumarin in complex mixtures like plant extracts. This technique allows for the separation and sensitive detection of 6-hydroxycoumarin, enabling researchers to determine its concentration. [, ]

Q13: How is the quality of 6-hydroxycoumarin assessed for research and applications?

A13: Ensuring the quality of 6-hydroxycoumarin is crucial for its reliable use in research and various applications. Various analytical techniques are employed to assess its purity, identity, and potentially other quality attributes. This rigorous quality control ensures consistent performance and reliability in experiments and downstream applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

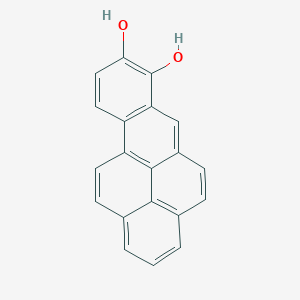

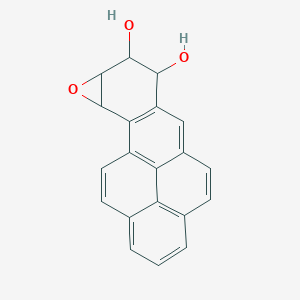

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)

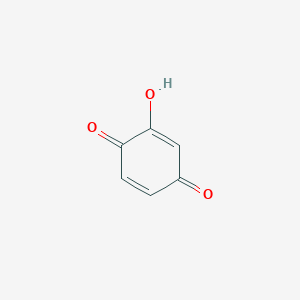

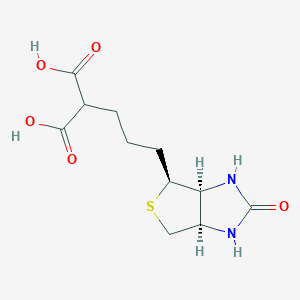

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)

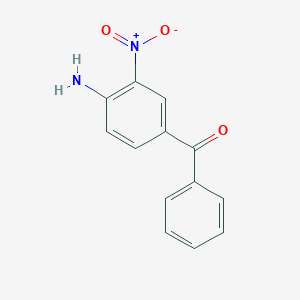

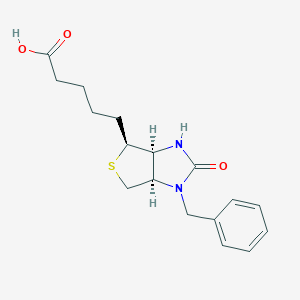

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)